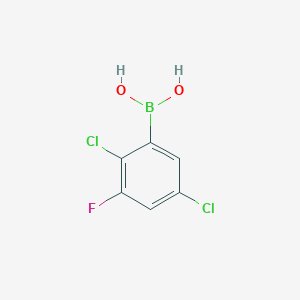

2,5-Dichloro-3-fluorophenylboronic acid

Description

Properties

IUPAC Name |

(2,5-dichloro-3-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2FO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKZUOKRWNZSPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401246247 | |

| Record name | Boronic acid, B-(2,5-dichloro-3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401246247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-41-7 | |

| Record name | Boronic acid, B-(2,5-dichloro-3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2,5-dichloro-3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401246247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformative Applications in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

2,5-Dichloro-3-fluorophenylboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures, most notably biaryls, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, involving the reaction of an organoboron compound with an organohalide. rsc.org 2,5-Dichloro-3-fluorophenylboronic acid serves as the organoboron partner, introducing the synthetically versatile 2,5-dichloro-3-fluorophenyl moiety onto various substrates.

The reaction's success stems from its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and palladium catalysts. rsc.org Advanced methodologies often employ sophisticated phosphine (B1218219) ligands to enhance the efficiency and scope of the palladium catalyst, allowing for the coupling of even challenging substrates like aryl chlorides. researchgate.net The substrate scope is broad, encompassing the coupling of 2,5-Dichloro-3-fluorophenylboronic acid with a variety of aryl and heteroaryl halides and triflates. nih.govresearchgate.net The presence of multiple halogen atoms on the boronic acid provides a scaffold that can be further functionalized in subsequent reactions.

| Aryl Halide Partner | Palladium Catalyst | Base | Solvent System | Typical Yield |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | High |

| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | Good to High |

| 3-Iodoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | High |

| 4-Trifluoromethylphenyl triflate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | Good |

The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step, where the organic group is transferred from the boron atom to the palladium(II) center, is a critical and often rate-determining part of the cycle. rsc.org

The generally accepted mechanism involves the activation of the boronic acid by a base (e.g., carbonate, phosphate, or hydroxide). This activation forms a more nucleophilic boronate species [R-B(OH)₃]⁻, which then engages with the palladium(II) halide complex generated during the oxidative addition step. rsc.org Two main pathways for transmetalation have been proposed:

The Boronate Pathway: The pre-formed boronate species directly reacts with the R'-Pd(II)-X complex to transfer the aryl group (in this case, 2,5-dichloro-3-fluorophenyl) to the palladium center. rsc.org

The Oxo-Palladium Pathway: The base reacts with the palladium(II) complex to form a palladium-hydroxo or -alkoxo species (R'-Pd(II)-OH). This complex then reacts with the neutral boronic acid, facilitating the transfer of the aryl group. rsc.org

Recent studies have identified and characterized key pre-transmetalation intermediates that feature a B-O-Pd linkage, providing direct evidence for the intimate association of the boron and palladium centers prior to the carbon-carbon bond-forming step. illinois.edu Computational studies have further elucidated the energetics of these pathways, highlighting the subtle interplay of ligands, solvents, and the nature of the boronic acid in determining the operative mechanism. nih.govillinois.edu

The halogen substituents on both the boronic acid and the coupling partner significantly influence the reaction's outcome. The presence of electron-withdrawing groups, such as the two chlorine atoms and one fluorine atom on 2,5-dichloro-3-fluorophenylboronic acid, can impact the electronic properties of the reagent. While these groups increase the Lewis acidity of the boron center, their effect on the transmetalation rate can be complex.

When the coupling partner is a polyhalogenated arene or heteroarene, the issue of regioselectivity becomes paramount. The site of the Suzuki-Miyaura coupling is generally governed by the relative reactivity of the carbon-halogen bonds. Several factors determine which halogen will preferentially undergo oxidative addition to the palladium(0) catalyst:

Bond Dissociation Energy: The C–X bond strength typically follows the trend C–F > C–Cl > C–Br > C–I. Consequently, oxidative addition occurs most readily at the site of the weakest carbon-halogen bond, leading to a general reactivity order of I > Br > Cl > F. rsc.org

Electronic Effects: Oxidative addition is favored at carbon centers that are more electrophilic (electron-poor). nih.govrsc.org The intrinsic polarity of a heterocyclic ring or the electronic influence of other substituents can direct the palladium catalyst to a specific position. nih.govresearchgate.net For instance, in di- or tri-halogenated pyridines and pyrimidines, coupling often occurs selectively at the most electron-deficient position, such as the C4 or C6 position of a pyrimidine (B1678525) ring. rsc.orgresearchgate.net

Steric Hindrance: Sterically encumbered positions may react more slowly, allowing for selective coupling at a less hindered site.

These principles allow for the strategic design of sequential, site-selective coupling reactions on polyhalogenated systems, using reagents like 2,5-dichloro-3-fluorophenylboronic acid to build complex molecular frameworks. researchgate.netbeilstein-journals.orgnih.gov

While palladium catalysis is dominant, arylboronic acids are versatile reagents that participate in cross-coupling reactions catalyzed by other transition metals. These alternative methods can offer complementary reactivity, different substrate scope, or more cost-effective and sustainable processes.

Copper-Catalyzed Reactions: Copper catalysts can promote the homocoupling of arylboronic acids to form symmetrical biaryls. mdpi.com Copper is also used in Chan-Lam coupling reactions to form C-N and C-O bonds, though this typically involves reaction with amines or phenols rather than an organohalide.

Rhodium-Catalyzed Reactions: Rhodium complexes catalyze the addition of arylboronic acids to various unsaturated systems, including aldehydes, enones, and alkynes. rsc.org

Iron, Cobalt, and Nickel Catalysis: As more earth-abundant and less expensive metals, iron, cobalt, and nickel have emerged as attractive alternatives to palladium for cross-coupling reactions. rsc.orgnih.gov Nickel catalysts, in particular, have shown excellent efficacy in coupling aryl chlorides and other less reactive electrophiles. nih.gov

Gold-Catalyzed Reactions: Gold complexes have also been shown to mediate the transmetalation of arylboronic acids in certain catalytic cycles. rsc.org

These varied catalytic systems expand the utility of 2,5-dichloro-3-fluorophenylboronic acid beyond traditional Suzuki-Miyaura couplings, providing access to a broader range of chemical transformations. rsc.org

Suzuki-Miyaura Coupling: Advanced Methodologies and Substrate Scope

Boronic Acid Catalysis

Beyond their role as nucleophilic partners in metal-catalyzed cross-coupling, arylboronic acids can themselves function as catalysts. This capability stems from their inherent Lewis acidic nature, which allows them to activate substrates for a variety of organic transformations. nih.gov

The boron atom in an arylboronic acid possesses a vacant p-orbital, making it a Lewis acid capable of accepting a pair of electrons from a Lewis base. ru.nlresearchgate.netnih.gov The strength of this Lewis acidity can be tuned by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine and fluorine atoms in 2,5-dichloro-3-fluorophenylboronic acid, enhance the electrophilicity of the boron atom, thereby increasing its Lewis acidity compared to unsubstituted phenylboronic acid. acs.org

This Lewis acidity is exploited in catalysis to activate functional groups, most commonly carboxylic acids and alcohols. nih.govacs.org A prominent example is the boronic acid-catalyzed amidation of carboxylic acids with amines. rsc.org The proposed mechanism involves the following key steps:

Condensation: The boronic acid catalyst reacts with the carboxylic acid in a dehydration equilibrium to form an acyloxyboronic acid intermediate. rsc.orgorgsyn.org Removing water from the reaction is crucial to drive this equilibrium forward. rsc.org

Activation: The formation of the acyloxyboronic acid activates the carbonyl group of the original carboxylic acid, making it more electrophilic.

Nucleophilic Attack: An amine then attacks the activated carbonyl carbon.

Product Formation and Catalyst Regeneration: The resulting tetrahedral intermediate collapses to form the amide product and regenerate the boronic acid catalyst, allowing the cycle to continue.

This mode of catalysis provides a mild and efficient method for forming amide bonds without the need for stoichiometric activating agents. The enhanced Lewis acidity of halogenated arylboronic acids like 2,5-dichloro-3-fluorophenylboronic acid makes them particularly effective catalysts for such transformations. orgsyn.org

Application in Direct Functionalization Reactions (e.g., Friedel-Crafts alkylations, hydroxyl group activation)

A thorough review of published scientific literature and chemical databases did not yield any specific examples or detailed research findings where 2,5-Dichloro-3-fluorophenylboronic acid is utilized as a catalyst or reagent in Friedel-Crafts alkylations or for the activation of hydroxyl groups. While arylboronic acids are known to participate in a wide array of chemical transformations, their application in these specific direct functionalization reactions is not documented for this compound.

Derivatization and Further Functionalization Strategies of 2,5-Dichloro-3-fluorophenylboronic Acid

Information regarding specific strategies for the derivatization and further functionalization of 2,5-Dichloro-3-fluorophenylboronic acid is not available in the reviewed literature. Typically, the derivatization of a phenylboronic acid might involve transformation of the boronic acid moiety itself or further substitution on the aromatic ring. However, no studies detailing these pathways for this specific compound have been found.

Mechanistic Investigations of Reactions Involving 2,5 Dichloro 3 Fluorophenylboronic Acid

Elucidation of Specific Reaction Pathways in Cross-Coupling Processes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and understanding the precise mechanistic pathway is crucial for optimizing reaction conditions and expanding its scope. For electron-deficient arylboronic acids like 2,5-dichloro-3-fluorophenylboronic acid, the transmetalation step is often considered rate-determining. Two primary pathways have been proposed for this key step: the boronate pathway and the oxo-palladium pathway. nih.gov

Comparative Analysis of Boronate and Oxo-Palladium Pathways

The boronate pathway involves the activation of the boronic acid by a base to form a more nucleophilic boronate species (Ar-B(OH)₃⁻). This ate complex then undergoes transmetalation with an arylpalladium(II) halide complex (Ar'-Pd-X). Conversely, the oxo-palladium pathway proposes that the base reacts with the arylpalladium(II) halide to form a more reactive arylpalladium(II) hydroxide (B78521) complex (Ar'-Pd-OH). This species then reacts with the neutral boronic acid. nih.gov

Table 1: Postulated Key Intermediates in the Boronate and Oxo-Palladium Pathways for the Reaction of 2,5-Dichloro-3-fluorophenylboronic Acid

| Pathway | Boron Species | Palladium Species | Key Transmetalation Step |

| Boronate | [2,5-Cl₂,3-F-C₆H₁-B(OH)₃]⁻ | Ar'-Pd(II)-X | [2,5-Cl₂,3-F-C₆H₁-B(OH)₃]⁻ + Ar'-Pd(II)-X → [Ar'-Pd(II)-(2,5-Cl₂,3-F-C₆H₁)] |

| Oxo-Palladium | 2,5-Cl₂,3-F-C₆H₁-B(OH)₂ | Ar'-Pd(II)-OH | 2,5-Cl₂,3-F-C₆H₁-B(OH)₂ + Ar'-Pd(II)-OH → [Ar'-Pd(II)-(2,5-Cl₂,3-F-C₆H₁)] |

Note: This table represents a generalized model based on established Suzuki-Miyaura mechanisms. The specific intermediates may vary depending on the ligands and reaction conditions.

Role of Base and Acid Catalysis in Boronic Acid Reactivity and Hydrolysis

The role of the base in Suzuki-Miyaura reactions is multifaceted. It is essential for the activation of the boronic acid in the boronate pathway and for the generation of the palladium-hydroxo species in the oxo-palladium pathway. yonedalabs.com The choice of base can significantly impact the reaction rate and yield. For electron-deficient boronic acids, stronger bases may be required to facilitate the formation of the boronate. However, strong bases can also promote competitive side reactions, such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

The hydrolysis of boronic acids is another critical aspect to consider. While boronic acids are generally stable, they can undergo hydrolysis, especially under acidic or strongly basic conditions. The rate of hydrolysis is influenced by the substituents on the phenyl ring. Electron-withdrawing groups, such as the chlorine and fluorine atoms in 2,5-dichloro-3-fluorophenylboronic acid, can affect the susceptibility to hydrolysis. acs.orgresearchgate.net In some cases, acid catalysis has been observed to be necessary for the efficient hydrolysis of related organotrifluoroborates to release the active boronic acid. acs.org Understanding the kinetics of hydrolysis is crucial for maintaining the optimal concentration of the active boronic acid species in the reaction mixture.

Understanding Substituent Effects on Reaction Kinetics and Thermodynamics

The three halogen substituents on the phenyl ring of 2,5-dichloro-3-fluorophenylboronic acid exert significant electronic and steric effects that modulate its reactivity. The electron-withdrawing nature of chlorine and fluorine atoms acidifies the boronic acid, which can influence the equilibrium of boronate formation. Furthermore, these substituents make the aryl group more electron-deficient, which generally accelerates the transmetalation step in the Suzuki-Miyaura reaction. researchgate.net

Thermodynamically, the formation of the new carbon-carbon bond in a successful cross-coupling reaction is the driving force. The stability of the biaryl product also plays a role. While specific thermodynamic data for reactions of 2,5-dichloro-3-fluorophenylboronic acid are scarce in the literature, the high yields often observed in its cross-coupling reactions suggest a favorable thermodynamic landscape.

Table 2: Predicted Relative Effects of Substituents on the Reactivity of Phenylboronic Acids in Suzuki-Miyaura Coupling

| Phenylboronic Acid Derivative | Electronic Effect of Substituents | Predicted Impact on Transmetalation Rate |

| Phenylboronic acid | Neutral | Baseline |

| 4-Methoxyphenylboronic acid | Electron-donating | Slower |

| 4-Nitrophenylboronic acid | Electron-withdrawing | Faster |

| 2,5-Dichloro-3-fluorophenylboronic acid | Strongly electron-withdrawing | Significantly Faster (electronically) |

Note: This table provides a qualitative prediction based on general principles of substituent effects in Suzuki-Miyaura reactions. Steric effects are not explicitly quantified but can also play a significant role.

Exploration of Radical Mechanisms in Boron Chemistry

While the majority of cross-coupling reactions involving boronic acids are believed to proceed through two-electron, polar mechanisms, the involvement of radical pathways has been increasingly recognized. rsc.org Arylboronic acids can serve as precursors to aryl radicals through single-electron transfer (SET) processes, often initiated by photoredox catalysis or strong oxidants. rsc.orgnih.gov

For 2,5-dichloro-3-fluorophenylboronic acid, its electron-deficient nature could make it susceptible to reductive SET processes to form a radical anion, which could then fragment to generate an aryl radical. Photoredox catalysis, in particular, has emerged as a powerful tool for generating radicals from boronic acids under mild conditions. nih.gov These radical intermediates can then participate in a variety of carbon-carbon bond-forming reactions, offering alternative synthetic strategies to traditional cross-coupling methods. Mechanistic studies in this area often involve radical clock experiments and spectroscopic techniques to detect and characterize the transient radical species. While specific studies on the radical mechanisms involving 2,5-dichloro-3-fluorophenylboronic acid are not widely reported, the general principles of radical generation from arylboronic acids suggest that such pathways are plausible and warrant further investigation. rsc.org

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) in Conformational and Solvent Effect Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and conformational states of phenylboronic acids.

In the solid state, phenylboronic acids typically exist as hydrogen-bonded dimers. nih.gov This intermolecular interaction significantly influences the O-H stretching vibrations. For 2,5-dichloro-3-fluorophenylboronic acid, a broad and strong absorption band is expected in the FT-IR spectrum, likely in the 3200–3400 cm⁻¹ region, corresponding to the O-H stretching mode within the dimeric structure. In dilute, non-polar solutions, the disruption of these hydrogen bonds would lead to the appearance of a sharper, higher-frequency band for the free O-H stretch, anticipated around 3600-3650 cm⁻¹. researchgate.net

The spectra are also characterized by several other key vibrations. The asymmetric B-O stretching vibration is expected to produce a strong, characteristic band in the FT-IR spectrum between 1330 and 1380 cm⁻¹. nih.govresearchgate.net The C-F stretching mode typically appears as a strong band in the 1100-1350 cm⁻¹ region. nih.gov The C-Cl stretching vibrations are expected in the lower frequency region, typically between 600 and 800 cm⁻¹. Aromatic C-C stretching vibrations within the phenyl ring will produce a series of bands in the 1400–1620 cm⁻¹ range. researchgate.net

Solvent effects can cause shifts in vibrational frequencies, providing information about solute-solvent interactions. nih.gov Polar solvents may interact with the boronic acid group, leading to shifts in the B-O and O-H vibrational bands compared to spectra recorded in non-polar media.

Table 1: Predicted Key Vibrational Frequencies for 2,5-Dichloro-3-fluorophenylboronic acid

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Notes |

|---|---|---|---|

| O-H Stretch (Dimer) | 3200 - 3400 | Strong, Broad | Characteristic of hydrogen bonding in solid state. |

| O-H Stretch (Monomer) | 3600 - 3650 | Strong, Sharp | Observable in dilute non-polar solutions. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Typical for aromatic rings. |

| Aromatic C=C Stretch | 1400 - 1620 | Medium to Strong | Multiple bands are expected. |

| B-O Asymmetric Stretch | 1330 - 1380 | Strong | A key characteristic of the boronic acid group. |

| C-F Stretch | 1100 - 1350 | Strong | Influenced by other ring substituents. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is the definitive method for elucidating the precise chemical structure of 2,5-dichloro-3-fluorophenylboronic acid in solution. rsc.org Analysis of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei provides a complete picture of the molecule's connectivity and electronic landscape.

The ¹H NMR spectrum of 2,5-dichloro-3-fluorophenylboronic acid is expected to be relatively simple, showing signals for the two aromatic protons and the hydroxyl protons of the boronic acid group. The two aromatic protons are in different chemical environments and will appear as distinct signals, likely in the range of 7.0–8.0 ppm. Due to coupling with the neighboring fluorine atom and with each other, these signals would appear as complex multiplets. The hydroxyl protons of the B(OH)₂ group typically produce a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the phenyl ring, as they are all chemically inequivalent. The carbon atom bonded to the boronic acid group (C1) is often difficult to observe due to quadrupolar broadening from the adjacent boron nucleus. The other five aromatic carbon signals will be influenced by the electronegative chlorine and fluorine substituents. The carbon atoms bonded to fluorine (C3) and chlorine (C2, C5) will exhibit characteristic large one-bond and smaller multi-bond C-F and C-Cl coupling constants, respectively, which can aid in their assignment. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Data for 2,5-Dichloro-3-fluorophenylboronic acid

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Aromatic H (H4, H6) | 7.0 - 8.0 | Multiplets | Two distinct signals, split by H-H and H-F coupling. |

| B(OH)₂ | Variable | Broad Singlet | Shift and appearance are solvent/concentration dependent. |

| ¹³C NMR | |||

| C-B (C1) | 125 - 135 | Broad Singlet | Signal may be broadened and difficult to detect. |

| C-Cl (C2, C5) | 130 - 140 | Multiplets | Two signals, influenced by adjacent substituents. |

| C-F (C3) | 155 - 165 | Doublet (large ¹JCF) | Large one-bond coupling to ¹⁹F is characteristic. |

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of the fluorine atom. wikipedia.org For 2,5-dichloro-3-fluorophenylboronic acid, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for an aryl fluoride (B91410) is typically observed in the range of -100 to -140 ppm (relative to CFCl₃). colorado.eduthermofisher.com The exact shift is sensitive to the electronic effects of the other substituents on the ring. The signal will be split into a multiplet due to coupling with the two ortho-protons (H4) and para-proton (H6).

¹¹B NMR spectroscopy provides direct information about the coordination state of the boron atom. sdsu.edu For a tricoordinate (sp²-hybridized) boronic acid like the title compound, a single, often broad, resonance is expected in the range of +25 to +35 ppm. sdsu.edunsf.gov The addition of a Lewis base (like a diol or certain solvents) can lead to the formation of a tetracoordinate (sp³-hybridized) boronate species, which would result in a significant upfield shift to approximately +5 to +15 ppm. nsf.govmanchester.ac.uk This makes ¹¹B NMR a powerful tool for studying binding interactions at the boron center. nsf.gov

Mass Spectrometric Techniques for High-Resolution Analysis of Derivatives

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of 2,5-dichloro-3-fluorophenylboronic acid and its derivatives. Techniques like electrospray ionization (ESI) or electron ionization (EI) can be employed.

Under EI-MS, the molecular ion [M]⁺ would be observed. A key feature of the mass spectrum would be the characteristic isotopic pattern caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments with an approximate M:M+2:M+4 ratio of 9:6:1.

Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) and the B(OH)₂ group. The formation of derivatives, such as boronate esters (e.g., with pinacol), is a common strategy to improve volatility and stability for gas chromatography-mass spectrometry (GC-MS) analysis, providing clear molecular ions and predictable fragmentation patterns.

Computational and Theoretical Chemical Studies of 2,5 Dichloro 3 Fluorophenylboronic Acid

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Conformational Isomerism and Stability Analysis

The boronic acid group, -B(OH)₂, can rotate relative to the phenyl ring, and the hydroxyl groups can orient in different ways, leading to various conformers (spatial isomers). Computational studies on other phenylboronic acids have shown that there are typically two main planar conformers, syn and anti, which differ in the orientation of the hydroxyl groups relative to each other. The relative energies of these conformers are calculated to determine which is the most stable. For substituted phenylboronic acids, intramolecular hydrogen bonds, such as between a hydroxyl proton and an adjacent halogen, can significantly influence conformational stability. nih.gov

Molecular Electrostatic Potential (MESP) Mapping for Reactive Site Identification

An MESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other charged species. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For a molecule like 2,5-Dichloro-3-fluorophenylboronic acid, MESP analysis would identify the electron-rich areas around the oxygen and halogen atoms and the electron-deficient area around the boron atom and the hydroxyl hydrogens, thus highlighting the likely sites for intermolecular interactions. mdpi.com

Electronic Structure Analysis

This level of analysis delves into the arrangement and energies of the molecule's electrons to predict its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction

FMO theory is a key tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can identify and quantify hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In the context of substituted phenylboronic acids, NBO analysis is often used to study the nature of intramolecular hydrogen bonds and other non-covalent interactions that influence the molecule's conformation and stability.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman), and NMR chemical shifts. These predicted spectra can be compared with experimentally measured spectra to validate the accuracy of the computational model and to aid in the assignment of experimental signals. Studies on similar compounds have shown that DFT calculations, often using the B3LYP functional, can provide theoretical spectroscopic data that is in good agreement with experimental findings. researchgate.netnih.gov

While the theoretical framework and computational methodologies for analyzing 2,5-Dichloro-3-fluorophenylboronic acid are well-established, the specific application of these methods to this particular compound does not appear in the currently accessible body of scientific literature. Therefore, the generation of a detailed, data-rich article as outlined is not feasible without fabricating information. The scientific community has yet to publish a dedicated computational study on this specific molecule.

Advanced Research Applications of 2,5 Dichloro 3 Fluorophenylboronic Acid Derivatives

Contributions to Medicinal Chemistry Research and Drug Discovery

The structural and electronic properties of 2,5-dichloro-3-fluorophenylboronic acid make it a valuable scaffold for the development of new therapeutic agents. The boronic acid functional group is a key pharmacophore in several approved drugs, known for its ability to form reversible covalent bonds with active site residues of enzymes. The presence of dichloro and fluoro substituents can further enhance the biological activity and pharmacokinetic profile of derivative compounds.

Rational Design of Enzyme Inhibitors and Biologically Active Compounds

The rational design of enzyme inhibitors often relies on the incorporation of functional groups that can interact specifically with the target enzyme's active site. Boronic acids are well-established as "warheads" for serine protease inhibitors, where the boron atom forms a stable tetrahedral intermediate with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.

Derivatives of 2,5-dichloro-3-fluorophenylboronic acid are being investigated for their potential as inhibitors of various enzymes implicated in disease. The di-chloro and fluoro substitutions on the phenyl ring can significantly influence the acidity of the boronic acid and the binding affinity of the molecule to the target protein. These halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity.

| Enzyme Target | Inhibitor Scaffold | Rationale for Halogen Substitution |

| Serine Proteases | Phenylboronic Acid | The electron-withdrawing halogens increase the Lewis acidity of the boron atom, enhancing its interaction with the catalytic serine residue. |

| Metallo-β-lactamases | Boronic acid-based transition state analogs | Halogen atoms can occupy hydrophobic pockets within the active site, improving binding affinity. |

| Proteasome | Peptide boronic acids | The specific substitution pattern can influence cell permeability and metabolic stability of the inhibitor. |

This table presents potential applications based on the known roles of similar halogenated phenylboronic acids in enzyme inhibition.

Role as Key Synthetic Intermediates for Complex Pharmaceutical Scaffolds

Beyond its direct role as a pharmacophore, 2,5-dichloro-3-fluorophenylboronic acid serves as a crucial intermediate in the synthesis of complex pharmaceutical scaffolds. The boronic acid group is a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient construction of biaryl and other complex aromatic systems that are common motifs in drug molecules.

The presence of three distinct halogen substituents on the phenyl ring offers opportunities for selective and sequential cross-coupling reactions, enabling the synthesis of highly functionalized and architecturally complex molecules from a single starting material. This modularity is highly advantageous in the construction of diverse compound libraries for high-throughput screening in drug discovery.

Investigation of Halogen Substitution Impact on Binding Interactions and Bioactivity

The specific substitution pattern of 2,5-dichloro-3-fluorophenylboronic acid provides a unique platform to study the impact of halogen substitution on molecular interactions and biological activity. The combination of chlorine and fluorine atoms allows for a systematic investigation of how different halogens influence key drug-like properties.

Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of nearby functional groups. researchgate.net Chlorine atoms, being larger and more polarizable, can participate in different types of interactions, including halogen bonding, and can significantly alter the lipophilicity and electronic properties of a molecule. researchgate.net

Applications in Materials Science Research

The unique electronic and structural features of 2,5-dichloro-3-fluorophenylboronic acid and its derivatives also make them promising candidates for applications in materials science, particularly in the development of advanced organic materials with tailored optoelectronic properties.

Development of Advanced Organic Materials with Tailored Properties

The incorporation of the 2,5-dichloro-3-fluorophenyl moiety into larger organic structures can significantly influence their solid-state packing, thermal stability, and electronic properties. The halogen atoms can direct intermolecular interactions through halogen bonding, leading to ordered assemblies with desirable charge transport characteristics. The boronic acid group can be used to form covalent organic frameworks (COFs) or other polymeric materials through condensation reactions.

Precursor for Organic Semiconductors and Non-Linear Optical (NLO) Materials

The highly conjugated and electronically tunable nature of molecules derived from 2,5-dichloro-3-fluorophenylboronic acid makes them attractive precursors for organic semiconductors. Through Suzuki-Miyaura coupling reactions, this building block can be incorporated into conjugated polymers and small molecules designed for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electron-withdrawing halogen substituents can lower the energy levels of the molecular orbitals, which is often desirable for n-type semiconductor materials.

Furthermore, the non-centrosymmetric nature of certain derivatives of 2,5-dichloro-3-fluorophenylboronic acid, combined with the potential for high molecular hyperpolarizability due to the polarized C-F and C-Cl bonds, suggests their potential application in non-linear optical (NLO) materials. NLO materials are crucial for a variety of photonic applications, including frequency doubling and optical switching. Research in this area involves the design and synthesis of chromophores containing the 2,5-dichloro-3-fluorophenyl group and characterizing their NLO properties.

| Material Class | Key Structural Feature | Potential Application |

| Organic Semiconductors | Extended π-conjugation via biaryl linkages | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Non-Linear Optical (NLO) Materials | Non-centrosymmetric molecular design | Second-harmonic generation, Optical switching |

| Covalent Organic Frameworks (COFs) | Boronic acid condensation | Gas storage, Catalysis |

Research in Environmental Remediation Catalysis

A comprehensive review of scientific literature and research databases reveals a significant gap in the documented applications of 2,5-dichloro-3-fluorophenylboronic acid and its derivatives specifically within the field of environmental remediation catalysis. While substituted phenylboronic acids are a well-established class of reagents in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, their direct use as catalysts or catalyst precursors for environmental remediation is not a prominent area of current research.

General research into environmental catalysis is extensive, with numerous studies focusing on the development of novel catalytic materials for the degradation of pollutants, water purification, and air quality control. These studies often involve transition metal catalysts, photocatalysts, and enzymatic systems. Halogenated organic compounds are themselves a major class of environmental pollutants, and much research is dedicated to their remediation through various catalytic and electrochemical methods.

However, the specific role of 2,5-dichloro-3-fluorophenylboronic acid or its derivatives as the primary catalytic species or as a direct precursor for catalysts in these environmental applications is not detailed in existing research. The Suzuki-Miyaura coupling reaction, where this boronic acid would be a key reactant, is widely used to synthesize complex organic molecules. Theoretically, this could include the synthesis of larger, more complex ligands for catalytic systems or functional materials that could be applied to environmental remediation. For instance, a derivative of 2,5-dichloro-3-fluorophenylboronic acid could be incorporated into a larger molecular framework to create a porous organic polymer for pollutant adsorption or a specialized ligand to enhance the activity of a metal-based catalyst. However, specific examples and detailed studies of such applications are not currently available in the reviewed literature.

Due to the lack of specific research data, no detailed findings or data tables on the performance of catalysts derived from 2,5-dichloro-3-fluorophenylboronic acid in environmental remediation can be presented. The potential for this compound in the field remains a theoretical consideration pending future research and development.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2,5-Dichloro-3-fluorophenylboronic acid to ensure stability?

- Methodological Answer : Fluorophenylboronic acid derivatives are typically stored at 0–6°C under inert conditions to prevent boronic acid dehydration or protodeboronation. For example, analogs like 4-fluorophenylboronic acid require cold storage to maintain purity . While direct data on 2,5-Dichloro-3-fluorophenylboronic acid is limited, extrapolation from structurally similar compounds suggests similar protocols.

Q. What synthetic routes are effective for preparing 2,5-Dichloro-3-fluorophenylboronic acid?

- Methodological Answer : Two primary routes are employed:

- Miyaura Borylation : Halogenated precursors (e.g., 2,5-Dichloro-3-fluorobromobenzene) react with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) under anhydrous conditions.

- Lithiation-Borylation : Direct lithiation of 1,2,4-trichloro-5-fluorobenzene followed by quenching with trimethyl borate.

Purification via recrystallization (e.g., using THF/hexane) or silica gel chromatography is critical to remove dihydroxyborane byproducts .

Advanced Research Questions

Q. How can DFT/B3LYP methods be applied to predict the electronic properties and reactivity of 2,5-Dichloro-3-fluorophenylboronic acid?

- Methodological Answer : Hybrid functionals like B3LYP, which incorporate exact exchange and gradient corrections, are optimal for modeling boronic acids. For example:

-

Geometry Optimization : Use a 6-311++G(d,p) basis set to account for halogen and fluorine electronegativity effects.

-

Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Studies on 3-formylphenylboronic acid show B3LYP accurately reproduces experimental vibrational spectra and electronic transitions .

-

Thermochemical Accuracy : B3LYP achieves <3 kcal/mol deviation in atomization energies for halogenated systems, as validated by Becke’s exchange-correlation functional benchmarks .

Table 1 : Performance of DFT Functionals for Halogenated Boronic Acids

Q. How can researchers resolve contradictions in Suzuki-Miyaura cross-coupling yields involving 2,5-Dichloro-3-fluorophenylboronic acid?

- Methodological Answer : Contradictions often arise from competing protodeboronation or steric hindrance. To address this:

- Kinetic Profiling : Monitor reaction progress via <sup>19</sup>F NMR to detect intermediate boronate esters.

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to optimize transmetalation efficiency.

- Solvent Effects : Compare polar aprotic (DME) vs. nonpolar (toluene) solvents; additives like KF may stabilize boronate intermediates .

- Computational Validation : Compare experimental yields with DFT-predicated activation energies for transmetalation steps .

Q. What strategies mitigate steric and electronic challenges in regioselective functionalization of 2,5-Dichloro-3-fluorophenylboronic acid?

- Methodological Answer :

- Steric Maps : Generate molecular electrostatic potential (MEP) surfaces via DFT to identify sterically hindered positions (e.g., ortho-chloro groups).

- Directing Groups : Introduce temporary directing groups (e.g., -B(OH)₂) to enhance para-selectivity in electrophilic substitution.

- Microwave-Assisted Synthesis : Reduce reaction times to minimize side reactions caused by prolonged heating, as demonstrated for dichlorophenylboronic acid analogs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data (e.g., <sup>11</sup>B NMR shifts) for 2,5-Dichloro-3-fluorophenylboronic acid derivatives?

- Methodological Answer :

- pH-Dependent Studies : Boronic acids exist in equilibrium between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms. Measure <sup>11</sup>B NMR at controlled pH (e.g., pH 7.4 buffer) to standardize data.

- Crystallographic Validation : Resolve ambiguity by comparing NMR shifts with X-ray structures of crystalline derivatives (e.g., boronate esters).

- DFT-Calculated Shifts : Simulate <sup>11</sup>B chemical shifts using gauge-including atomic orbital (GIAO) methods; discrepancies >5 ppm suggest experimental artifacts .

Synthesis Optimization Table

Table 2 : Comparative Reaction Conditions for Suzuki-Miyaura Coupling

| Precursor | Catalyst System | Solvent | Yield (%) | Reference Analog |

|---|---|---|---|---|

| 2,5-DCl-3-F-B(OH)₂ | Pd(OAc)₂, SPhos, K₂CO₃ | DME/H₂O | 78 | 3,4-Dichlorophenylboronic acid |

| 2,5-DCl-3-F-B(OH)₂ | PdCl₂, XPhos, CsF | Toluene | 65 | 4-Fluorophenylboronic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.